molecular formula C18H23N3O3 B7456121 N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B7456121
M. Wt: 329.4 g/mol
InChI Key: DYYOTAOYTXCDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential applications in treating various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in regulating the levels of GABA in the brain. GABA is an important neurotransmitter that helps to regulate neuronal excitability and has been implicated in a wide range of neurological disorders, including epilepsy, anxiety, and depression.

Mechanism of Action

N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can increase the levels of GABA in the brain, which can help to reduce neuronal excitability and prevent seizures. N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is highly selective for GABA transaminase and does not affect other enzymes or neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has been shown to increase GABA levels in the brain, which can help to reduce neuronal excitability and prevent seizures. In addition, N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in treating these conditions in humans. N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its high selectivity for GABA transaminase, which allows for precise modulation of GABA levels in the brain. In addition, N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has a favorable pharmacokinetic profile, which makes it suitable for use in animal models and potentially in humans. However, one limitation of using N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.

Future Directions

There are several potential future directions for research on N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide. One area of interest is in exploring its potential applications in treating other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of interest is in developing more efficient synthesis methods for N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, which could make it more accessible for research and potentially for clinical use. Finally, there is a need for further studies to investigate the safety and efficacy of N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide in humans, particularly in the treatment of epilepsy, anxiety, and depression.

Synthesis Methods

N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of cyclohexanone with an amine to form a ketimine intermediate, which is then reacted with an isocyanate to form the final product. The synthesis of N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex process that requires specialized equipment and expertise, but it has been successfully scaled up for commercial production.

Scientific Research Applications

N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential applications in treating various neurological disorders, including epilepsy, anxiety, and depression. In preclinical studies, N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has been shown to increase GABA levels in the brain, which can help to reduce neuronal excitability and prevent seizures. N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in treating these conditions in humans.

properties

IUPAC Name

N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c19-17(23)12-6-8-14(9-7-12)20-18(24)13-10-16(22)21(11-13)15-4-2-1-3-5-15/h6-9,13,15H,1-5,10-11H2,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYOTAOYTXCDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

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